molecular formula C19H23NO3 B2681314 N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide CAS No. 304890-49-1

N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B2681314
CAS No.: 304890-49-1
M. Wt: 313.397
InChI Key: OAQZPFAIMJKKQB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxyphenyl group and a propan-2-ylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction using ethyl bromide and phenol.

    Formation of the Propan-2-ylphenoxy Intermediate: The propan-2-ylphenoxy group can be synthesized through a similar electrophilic aromatic substitution reaction using isopropyl bromide and phenol.

    Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and propan-2-yl groups, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-2-[2-(methyl)phenoxy]acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.

Uniqueness

N-(2-ethoxyphenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-4-22-18-12-8-6-10-16(18)20-19(21)13-23-17-11-7-5-9-15(17)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQZPFAIMJKKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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